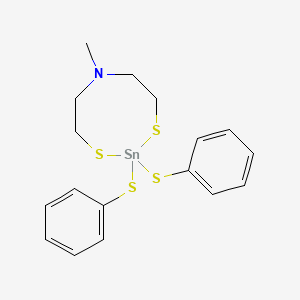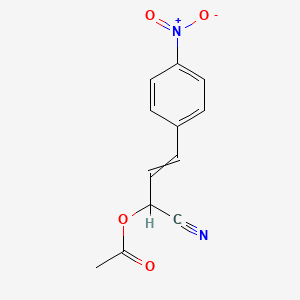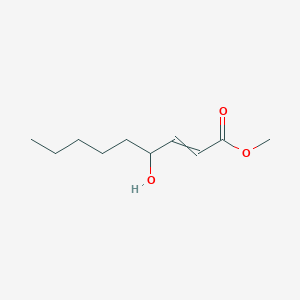
8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a purine core. The purine structure is a fundamental component in many biological molecules, including DNA and RNA. The addition of the fluorine atom can significantly alter the compound’s properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the introduction of the fluorine atom into the phenyl ring followed by the formation of the purine core. One common method involves the use of fluorinated benzene derivatives as starting materials, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired purine structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine ring.
Reduction: Reduction reactions can occur at the fluorinated phenyl ring, potentially leading to the removal of the fluorine atom.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The purine core can mimic natural purines, allowing the compound to interfere with biological processes such as DNA replication or enzyme activity.
相似化合物的比较
- 2-Fluorophenylacetic acid
- 4-Fluorophenylboronic acid
- 2-(4-Fluoro-phenyl)-ethylamine
Comparison: Compared to these similar compounds, 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its purine core structure. This core allows it to participate in a wider range of biological interactions and makes it a valuable compound in medicinal chemistry. The presence of the fluorine atom further enhances its chemical stability and reactivity, distinguishing it from other fluorinated phenyl derivatives.
属性
CAS 编号 |
85872-56-6 |
|---|---|
分子式 |
C13H11FN4O2 |
分子量 |
274.25 g/mol |
IUPAC 名称 |
8-(2-fluorophenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H11FN4O2/c1-17-11-9(12(19)18(2)13(17)20)15-10(16-11)7-5-3-4-6-8(7)14/h3-6H,1-2H3,(H,15,16) |
InChI 键 |
VXOYGUZWGONGNM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)

silane](/img/structure/B14403952.png)


![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)


![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)



